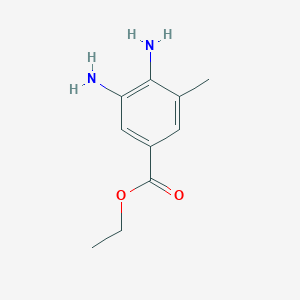

Ethyl 3,4-diamino-5-methylbenzoate

Description

Significance as a Key Intermediate in Organic Synthesis

Ethyl 3,4-diamino-5-methylbenzoate serves as a crucial building block in the synthesis of more complex molecules. Its structural features, particularly the vicinal diamino groups, allow for a variety of chemical transformations, making it a versatile intermediate for creating heterocyclic compounds.

One of the primary applications of this compound is in the synthesis of benzimidazoles. atmiyauni.ac.in For instance, through a cyclocondensation reaction with substituted benzaldehydes in the presence of a catalyst like etidronic acid, a range of functionalized benzimidazoles can be prepared. atmiyauni.ac.inresearchgate.net This reaction can be carried out under both conventional heating and microwave irradiation, with the latter often providing excellent yields in a shorter time. atmiyauni.ac.in The resulting benzimidazole (B57391) derivatives, such as Methyl 4-methyl-2-phenyl-1H-benzo[d]imidazole-6-carboxylate, are of interest in medicinal chemistry. atmiyauni.ac.in

The synthesis of this compound itself involves a multi-step process. A common route starts from Methyl 4-amino-3-methylbenzoate, which undergoes acetylation, nitration, and subsequent reduction to yield the desired diamino compound. atmiyauni.ac.inresearchgate.net

Overview of Research Domains for this compound

The utility of this compound and its derivatives extends across several scientific disciplines, primarily in the development of new materials and therapeutic agents.

Medicinal Chemistry: The benzimidazole core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Research has shown that derivatives of this compound have potential applications as antimicrobial, antifungal, and anticancer agents. ontosight.ai The ability of the amino groups to interact with biological targets is a key factor in their therapeutic potential. ontosight.ai For example, certain heterocyclic compounds derived from related diamino structures are being investigated for their ability to modulate kinase activity, such as PI3 kinase, which is implicated in diseases like cancer and rheumatoid arthritis. google.com

Materials Science: In the field of materials science, diamino compounds are utilized as monomers in the synthesis of polymers and other advanced materials. For instance, the related compound Ethyl 3,5-diaminobenzoate is a critical monomer for creating spherical amides with unique structural and chiroptical properties. The planar structure and potential for hydrogen bonding in these molecules are advantageous for creating organized supramolecular structures.

Organic Synthesis Methodology: The reactions involving this compound are also a subject of research in themselves. The development of efficient and environmentally friendly synthetic protocols, such as the use of homogeneous catalysts like etidronic acid for benzimidazole synthesis, is an active area of investigation. atmiyauni.ac.inresearchgate.net These studies aim to create methodologies that are general, high-yielding, and practical for preparing this important class of compounds. atmiyauni.ac.in

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-diamino-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNMJQQUCULFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,4 Diamino 5 Methylbenzoate

Classical Synthetic Routes to Diaminobenzoate Esters

The traditional synthesis of diaminobenzoate esters, including the methyl analog of the title compound, often relies on well-established, multi-step sequences involving nitration and reduction reactions.

Nitration and Subsequent Reduction Strategies

A primary and widely documented route to vicinal diaminobenzoates involves the introduction of nitro groups onto an aromatic ring, followed by their chemical reduction to amino groups. The synthesis of the closely related Methyl 3,4-diamino-5-methylbenzoate provides a clear illustration of this strategy. The process commences with a precursor, Methyl 4-amino-3-methylbenzoate, which undergoes a series of functional group manipulations. atmiyauni.ac.inresearchgate.net

The key steps in this sequence are:

Acetylation: The amino group of the starting material, Methyl 4-amino-3-methylbenzoate, is first protected by acetylation with acetic anhydride (B1165640). This step serves to moderate the activating effect of the amino group and direct the subsequent nitration. atmiyauni.ac.innih.gov

Nitration: The resulting acetylated compound, Methyl 4-(acetylamino)-3-methylbenzoate, is then subjected to nitration. A mixture of sulfuric acid and fuming nitric acid is typically used to introduce a nitro group onto the aromatic ring, yielding Methyl 4-(acetylamino)-3-methyl-5-nitrobenzoate. atmiyauni.ac.inresearchgate.net

Hydrolysis (Deacetylation): The acetyl protecting group is then removed under acidic conditions. Treatment with concentrated sulfuric acid in methanol (B129727) followed by refluxing converts the nitro-acetylamino compound to Methyl 4-amino-3-methyl-5-nitrobenzoate. atmiyauni.ac.inresearchgate.net A yield of 88% has been reported for this step. atmiyauni.ac.in

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation yields the target diamino structure. atmiyauni.ac.in

This multi-step approach, involving protection, nitration, deprotection, and reduction, is a cornerstone of classical aromatic chemistry for accessing complex substitution patterns. libretexts.org

Reduction of Nitro-Amino Precursors

The critical transformation in the synthesis of diaminobenzoates is the reduction of a nitro group in the presence of an existing amino group and an ester functionality. Various reducing agents and conditions can be employed for this purpose.

Catalytic Hydrogenation: A common and efficient method is catalytic hydrogenation. For the synthesis of Mthis compound from its nitro-amino precursor, palladized charcoal (palladium on carbon) is used as a catalyst in a methanol solvent. The reaction mixture is refluxed to drive the reduction, affording the final product in high yield (84%). atmiyauni.ac.inresearchgate.net Similarly, the reduction of Ethyl 2-amino-3-nitrobenzoate can be achieved with 99% yield using hydrogen gas over a palladium catalyst at room temperature.

Metal-Based Reductions: Alternative reducing systems are also effective. A mixture of iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water solvent system has been used to reduce Methyl 4-amino-3-methyl-5-nitrobenzoate. google.com This method avoids the use of high-pressure hydrogen gas. Other traditional methods for nitroarene reduction include the Béchamp reduction, which utilizes iron and an acid. d-nb.info

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced. A system of NaBH₄ combined with iron(II) chloride (FeCl₂) has been shown to selectively reduce aromatic nitro groups in the presence of ester functionalities, offering a mild and inexpensive alternative. d-nb.info

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Methyl 4-amino-3-methyl-5-nitrobenzoate | Pd/C | Methanol | Reflux | Mthis compound | 84% | atmiyauni.ac.inresearchgate.net |

| Methyl 4-amino-3-methyl-5-nitrobenzoate | Iron powder, NH₄Cl | Ethanol/Water | 70°C | Mthis compound | N/A | google.com |

| Ethyl 2-amino-3-nitrobenzoate | H₂, Pd/C (10%) | Ethyl Acetate | Room Temp, ~50 psi | Ethyl 2,3-diaminobenzoate | 99% |

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers more sophisticated methods that can provide alternative pathways to the target molecule or related structures, sometimes with improved efficiency or selectivity.

Multi-Step Functionalization of Benzoate (B1203000) Derivatives

The classical route described previously is itself an example of multi-step functionalization starting from a simple benzoate derivative. atmiyauni.ac.in This strategy involves the sequential introduction and modification of functional groups around the benzene (B151609) ring to build up the desired substitution pattern. The synthesis of cystobactamid antibiotics showcases a similar strategic approach, where an initial methyl benzoate derivative is protected, nitrated, and further modified through various reactions to achieve a complex target. nih.gov This highlights the power of a programmed sequence of reactions to construct highly substituted aromatic compounds from simpler starting materials.

Coupling Reactions in the Synthesis of Related Compounds

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be applied to build up the precursors for or derivatives of diaminobenzoates. While not a direct synthesis of the title compound, these methods are crucial for creating related structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds and can be employed in the synthesis of N-arylated products from amino groups on the benzoate ring.

Ullmann Coupling: This copper-catalyzed reaction can be used to form aryl-aryl bonds, potentially creating dimeric structures from amino-benzoate precursors.

Suzuki Coupling: This versatile palladium-catalyzed reaction can be used to form carbon-carbon bonds. For instance, an iodo-benzimidazole, derived from a diaminobenzoate, can be coupled with a vinyl-carbohydrate via a hydroborylation/Suzuki cross-coupling sequence. ethz.ch

These advanced coupling methods offer significant flexibility in modifying the core diaminobenzoate structure, enabling the synthesis of a wide array of complex molecules. nih.gov

Optimization of Reaction Conditions and Process Development for this compound Synthesis

Optimizing reaction conditions is crucial for improving yields, reducing reaction times, and developing scalable and environmentally friendly processes.

Catalyst and Solvent Optimization: The choice of catalyst and solvent can significantly impact reaction outcomes. In a model reaction for synthesizing spiro compounds, extensive experimentation was performed to optimize the catalyst amount, with yield increasing from 82% to 98% upon changing the catalyst loading. researchgate.net The solvent also played a critical role, with water being identified as a green and effective medium, while solvents like methanol, ethanol, and acetonitrile (B52724) gave lower yields over longer times. researchgate.net

| Optimization Parameter | Traditional Method | Optimized Method | Advantage | Reference |

| Reaction Time | 6 hours (Conventional Heating) | 30 minutes (Microwave Irradiation) | Drastic reduction in time | atmiyauni.ac.in |

| Reaction Time | 6 hours (Conventional Heating) | 1 hour (Microwave Irradiation) | Significant time reduction, improved yield | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | Isopropyl Alcohol (IPA) | Improved yield (67% to 82%) | atmiyauni.ac.in |

Stoichiometric Ratio Analysis

In the synthesis of aromatic diamines from their nitro precursors, the stoichiometry of the reagents is a critical factor that governs the reaction's completeness and selectivity. The analysis of molar ratios between the substrate, reagents, and catalysts is fundamental to optimizing the process.

For catalytic hydrogenation, the most common method for this transformation, the crucial ratio is the weight percentage or molar percentage of the catalyst relative to the nitro-aromatic substrate. While often only a "catalytic amount" is cited, this typically translates to a specific loading that balances reaction speed and cost-effectiveness. atmiyauni.ac.in For instance, in the reduction of related dinitrobenzoic acids, catalyst loading for Pd/C is often specified around 1% of the substrate's quality. google.com

In chemical reduction methods, such as using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), the molar ratio of the reducing agent to the nitro compound is paramount. A significant excess of the SnCl₂/HCl reagent is generally required to ensure the complete reduction of the nitro groups to amines.

In the preparatory stages leading to the nitro-substituted precursor, stoichiometric control is equally important. For example, in the acylation of a precursor like Methyl 4-amino-3-methylbenzoate, a slight excess of the acylating agent (e.g., 1.5 equivalents of acetic anhydride) is used to drive the reaction to completion. atmiyauni.ac.inresearchgate.net

Table 1: Stoichiometric Ratios in Related Synthetic Steps

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Context |

|---|---|---|---|

| Methyl 4-amino-3-methylbenzoate | Acetic Anhydride | 1 : 1.5 | Acylation step for precursor synthesis atmiyauni.ac.inresearchgate.net |

| Substituted Benzaldehydes | Mthis compound | 1 : 1 | Cyclo-condensation reaction atmiyauni.ac.in |

Catalyst Selection and Reaction Efficiency

The choice of catalyst is arguably the most influential factor in the efficiency of the reduction of nitroarenes to anilines. The synthesis of this compound via catalytic hydrogenation relies on catalysts that can efficiently facilitate the addition of hydrogen across the nitro groups without affecting the ester or other functional groups on the aromatic ring.

Palladium on carbon (Pd/C) is the most widely employed and effective catalyst for this transformation, demonstrating high activity and yielding clean products. atmiyauni.ac.ingoogle.com Research on the synthesis of the analogous Mthis compound shows that using a catalytic amount of palladized charcoal results in high yields, achieving 84%. atmiyauni.ac.inresearchgate.net For similar substrates like 3,5-dinitrobenzoic acid, hydrogenation with Pd/C can lead to yields exceeding 95%. google.com

Other platinum group metals are also effective hydrogenation catalysts. iitm.ac.in Catalysts such as Platinum on carbon (Pt/C) and Ruthenium on carbon (Ru/C) are viable alternatives, though their selection may depend on the specific substrate and desired outcome. google.com Non-precious metal catalysts based on iron and cobalt are also being developed for hydrogenation reactions, although they often require specific pincer ligands and may not be as broadly applicable. sci-hub.se

An alternative to catalytic hydrogenation is chemical reduction. The use of stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for converting aromatic nitro compounds to amines and is cited as a potential route for preparing the diamino benzoate precursor. atmiyauni.ac.inresearchgate.net

Table 2: Catalyst Performance in Aromatic Nitro Group Reduction

| Catalyst | Substrate | Yield | Reference |

|---|---|---|---|

| Pd/C | Methyl 4-amino-3-methyl-5-nitrobenzoate | 84% | atmiyauni.ac.inresearchgate.net |

| Pd/C | 3,5-Dinitrobenzoic Acid | >95% | google.com |

Solvent Effects on Reaction Outcomes

The solvent plays a multifaceted role in the synthesis, influencing reactant solubility, catalyst activity, and reaction rate. For the catalytic hydrogenation of nitro-aromatic esters, polar protic solvents are generally preferred.

Methanol is a commonly used solvent for the Pd/C-catalyzed reduction of Methyl 4-amino-3-methyl-5-nitrobenzoate, with the reaction often conducted at reflux temperature. atmiyauni.ac.inresearchgate.net Ethanol is also a suitable solvent for similar transformations. rsc.org The choice of alcohol can sometimes impact the yield of subsequent reactions; for instance, in a cyclo-condensation reaction involving the diamino product, methanol and ethanol gave moderate yields compared to isopropyl alcohol (IPA), which was found to be optimal. atmiyauni.ac.in

In other related syntheses of nitrogen-containing heterocycles, aprotic polar solvents like Dimethylformamide (DMF) are frequently used. nih.govnih.govrsc.org DMF can serve not only as a solvent but also as a catalyst or reagent under certain conditions. rsc.org For specific transformations, other solvents such as Tetrahydrofuran (THF) have been utilized, though they may result in lower yields in certain contexts. atmiyauni.ac.in

Table 3: Solvent Influence on Related Reactions | Solvent | Reaction Type | Observation | Reference | |---|---|---|---| | Methanol | Catalytic Hydrogenation | Effective solvent for reduction atmiyauni.ac.inresearchgate.net | | Ethanol | Esterification / Condensation | Commonly used, can give moderate yields atmiyauni.ac.inrsc.org | | Isopropyl Alcohol (IPA) | Cyclo-condensation | Optimized solvent for higher yields | atmiyauni.ac.in | | Tetrahydrofuran (THF) | Cyclo-condensation | Resulted in a 67% yield, lower than IPA | atmiyauni.ac.in | | Dimethylformamide (DMF) | Condensation / Cyclization | Effective solvent for similar heterocyclic syntheses nih.govnih.gov |

Temperature and Time Profile Optimization

Optimizing the temperature and reaction time is essential for maximizing yield and minimizing the formation of byproducts. The energy input, dictated by temperature, must be sufficient to overcome the activation energy barrier without promoting undesired side reactions.

For the catalytic hydrogenation of nitro precursors, reaction conditions can vary. The reduction of Methyl 4-amino-3-methyl-5-nitrobenzoate using Pd/C in methanol is performed by refluxing in a boiling water bath until completion, as monitored by Thin Layer Chromatography (TLC). atmiyauni.ac.in In the hydrogenation of 3,5-dinitrobenzoic acid, a more defined temperature range of 50-60°C is reported as optimal, with a broader possible range of 20-120°C. google.com This highlights that a "threshold" temperature is often necessary for the reaction to proceed efficiently. tandfonline.com Hydrogen pressure is another key parameter in these hydrogenations, with pressures of 3-4 MPa being ideal for certain substrates. google.com

Reaction times are highly dependent on the specific methodology. Acylation steps can be rapid, requiring only 30-35 minutes at room temperature. atmiyauni.ac.inresearchgate.net In contrast, some condensation or cyclization reactions may require prolonged heating, such as stirring at 50-60°C for two days, to achieve completion. nih.gov

Table 4: Optimized Temperature and Time Profiles for Related Synthetic Reactions

| Reaction Step | Temperature | Time | Key Condition | Reference |

|---|---|---|---|---|

| Acylation | Room Temperature | 30-35 minutes | Vigorous stirring | atmiyauni.ac.inresearchgate.net |

| Catalytic Hydrogenation | 50-60°C | Until completion | 3-4 MPa H₂ pressure | google.com |

| Catalytic Hydrogenation | Reflux (Boiling Water Bath) | Until completion (TLC monitored) | Pd/C in Methanol | atmiyauni.ac.in |

| Condensation | 50-60°C | 2 days | DMF solvent | nih.gov |

| Cyclo-condensation | Reflux | 6 hours | Conventional Heating | atmiyauni.ac.in |

Chemical Reactivity and Derivatization Strategies of Ethyl 3,4 Diamino 5 Methylbenzoate

Transformations Involving the Aromatic Amino Functionalities

The two amino groups are the primary centers of reactivity in the molecule, acting as potent nucleophiles and being susceptible to oxidation.

The oxidation of aromatic amines can yield a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of ethyl 3,4-diamino-5-methylbenzoate are not extensively detailed in the literature, the reactivity can be inferred from general principles of aromatic amine oxidation. The oxidation of anilines can be complex, often leading to polymeric materials. royalsocietypublishing.orgrsc.org For ortho-phenylenediamines, oxidation can lead to the formation of quinone-diimines. Catalytic systems, including those based on rhodium or molybdenum, have been employed for the selective oxidation of amines. royalsocietypublishing.org For instance, certain photocatalysts can convert aniline (B41778) into products like azobenzene. royalsocietypublishing.org The presence of other functional groups on the ring, such as the ester and methyl groups in this compound, would influence the reaction's regioselectivity and the stability of the resulting oxidized species.

The amino groups of this compound are strongly nucleophilic, enabling them to participate in various nucleophilic substitution reactions. libretexts.org These reactions typically involve the attack of the amine's lone pair of electrons on an electrophilic center, leading to the displacement of a leaving group. Common examples include acylation and alkylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. pressbooks.pub

Alkylation: The amino groups can be alkylated using alkyl halides, although over-alkylation can be a competing process.

These nucleophilic reactions are fundamental for introducing a wide variety of substituents onto the amino groups, thereby modifying the molecule's properties for further synthetic applications. For example, nucleophilic displacement reactions have been carried out with S-, O-, and N-nucleophiles on related benzoylguanidine structures. nih.gov

The conversion of amines to guanidines is a common derivatization strategy. This transformation is typically achieved by reacting the amine with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-di-Boc-S-methylisothiourea. researchgate.net This involves the nucleophilic attack of the amine onto the electrophilic carbon of the guanylating agent. researchgate.net

For this compound, selective mono-guanidinylation could be challenging due to the presence of two nucleophilic amino groups. However, controlled reaction conditions could favor the formation of a mono-guanidine derivative. The synthesis of related benzoylguanidines has been accomplished by converting benzoic acid derivatives to their corresponding acylguanidines. nih.gov A patent describes a method for producing ethyl 3-guanidino-4-methylbenzoate, a closely related compound, by heating ethyl 3-amino-4-methylbenzoate with cyanamide (B42294) in the presence of an acid. This suggests a viable pathway for the guanidinylation of this compound.

Cyclization Reactions for Heterocyclic Synthesis Utilizing this compound

The ortho-disposed amino groups make this compound an ideal precursor for the synthesis of fused five- and six-membered heterocyclic rings.

The most prominent reaction of ortho-phenylenediamines is their condensation with carboxylic acids or aldehydes to form the benzimidazole (B57391) scaffold. atmiyauni.ac.inkau.edu.saresearchgate.net The reaction of mthis compound, a close analog of the title compound, with various substituted aldehydes has been shown to proceed smoothly in the presence of a catalyst like etidronic acid to yield the corresponding 2-substituted-1H-benzo[d]imidazole-6-carboxylates. atmiyauni.ac.inresearchgate.net The reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via the loss of a water molecule. researchgate.net

This method is general and provides access to a library of benzimidazole derivatives in good to excellent yields, depending on the reactivity of the aldehyde used. atmiyauni.ac.in

Table 1: Synthesis of Benzimidazole Derivatives from Mthis compound and Various Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Methyl 4-methyl-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 67 | atmiyauni.ac.in |

| 2 | 4-Nitrobenzaldehyde | Methyl 4-methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | 89 | atmiyauni.ac.in |

| 3 | 4-Chlorobenzaldehyde | Methyl 2-(4-chlorophenyl)-4-methyl-1H-benzo[d]imidazole-6-carboxylate | 81 | atmiyauni.ac.in |

| 4 | 4-Methylbenzaldehyde | Methyl 4-methyl-2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate | 86 | atmiyauni.ac.in |

| 5 | Formaldehyde | Methyl 4-methyl-1H-benzo[d]imidazole-6-carboxylate | 92 | atmiyauni.ac.in |

| 6 | Propionaldehyde | Methyl 2-ethyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate | 77 | atmiyauni.ac.in |

While this compound is primarily used for benzimidazoles, other heterocyclic systems can be synthesized from precursors with analogous diamino functionalities.

Pyrimidine (B1678525) Synthesis: General pyrimidine synthesis often involves the condensation of a 1,3-diamino species with a 1,3-dicarbonyl compound or its equivalent. researchgate.netorganic-chemistry.org For example, 2,4-diaminothieno[2,3-d]pyrimidines can be synthesized from aminothiophene precursors, which serve as the diamino component in the cyclization. bohrium.com Similarly, 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines are formed via the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with an α-chloro ketone. nih.gov

Pyrazolo[3,4-d]pyrimidine Synthesis: This scaffold, an analog of purine, is of significant interest. orientjchem.org Its synthesis typically starts from an appropriately substituted pyrazole (B372694) ring that contains adjacent amino and cyano or ester functionalities. For example, 5-amino-1H-pyrazole-4-carbonitriles are key diamino precursors that can be cyclized with reagents like guanidine (B92328) or formic acid to build the fused pyrimidine ring. mdpi.com A three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters provides an efficient route to N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines. researchgate.net These examples illustrate how diamino functionalities on different core structures are crucial for the construction of diverse fused heterocyclic systems. researchgate.netekb.eg

Exploration of Other Heterocyclic Architectures

The ortho-phenylenediamine moiety within this compound is a classic synthon for the construction of various fused heterocyclic rings. The condensation reaction between the two amino groups and a substrate containing two electrophilic centers is a powerful strategy for building diverse molecular frameworks.

Benzimidazoles: One of the most common applications of ortho-phenylenediamines is in the synthesis of the benzimidazole scaffold. The reaction of this compound with aldehydes or carboxylic acids leads to the formation of 2-substituted benzimidazoles. For instance, the cyclo-condensation with various substituted benzaldehydes in the presence of a catalyst like etidronic acid proceeds smoothly to yield the corresponding methyl 4-methyl-2-substituted-1H-benzo[d]imidazole-6-carboxylate derivatives. atmiyauni.ac.inresearchgate.net This reaction can be performed under conventional heating or microwave irradiation, with the latter often providing excellent yields in shorter reaction times. atmiyauni.ac.in The choice of solvent can also influence the reaction outcome, with isopropyl alcohol often being a suitable medium. atmiyauni.ac.in

Quinoxalines: Quinoxalines are another important class of nitrogen-containing heterocycles that can be readily synthesized from this compound. The standard method involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-diketone. researchgate.netchim.itnih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695) or toluene (B28343) and can often proceed at room temperature. researchgate.netnih.gov Various catalysts, including nanostructured pyrophosphates (e.g., Na2PdP2O7) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), have been employed to facilitate this transformation, often providing high yields and allowing for catalyst recycling. researchgate.netchim.it The reaction tolerates a range of substituents on both the diamine and the dicarbonyl compound, making it a versatile method for generating diverse quinoxaline (B1680401) libraries. nih.gov

The following table summarizes the synthesis of different heterocyclic architectures from ortho-phenylenediamine precursors, a reaction pathway directly applicable to this compound.

| Heterocyclic Product | Reactant B | Catalyst/Conditions | Reference |

| Benzimidazole | Aldehydes / Carboxylic Acids | Etidronic acid, IPA, Reflux/Microwave | atmiyauni.ac.inresearchgate.net |

| Quinoxaline | 1,2-Diketones (e.g., Benzil) | Na2PdP2O7, Toluene, Room Temp. | researchgate.netnih.gov |

| Quinoxaline | 1,2-Diketones | Ce(IV) ammonium nitrate (CAN), Water, Room Temp. | chim.it |

Modifications of the Ester Functionality in this compound

The ethyl ester group in this compound offers another site for chemical modification, allowing for the synthesis of a different set of derivatives such as amides, alcohols, and carboxylic acids. These transformations are key steps in diversifying the molecular structure for various applications.

Amidation: The direct conversion of the ethyl ester to an amide can be achieved by reacting it with a primary or secondary amine. ru.nl This aminolysis can be facilitated by catalysts. For example, calcium iodide (CaI2) has been shown to be an effective catalyst for the amidation of unactivated esters in toluene. ru.nl Another approach involves the use of organoaluminum reagents like DABCO·(AlMe3)2 (DABAL-Me3), which can promote the coupling of esters with amines, even sterically hindered ones, often under reflux or microwave conditions. worktribe.com Lewis acids such as halides of aluminum, tin, or titanium have also been utilized to catalyze the aminolysis of esters. google.com

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, yielding (3,4-diamino-5-methylphenyl)methanol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) in a mixture of THF and methanol (B129727). researchgate.net This method is often preferred over stronger reducing agents like lithium aluminum hydride as it can be more selective. researchgate.net Alternatively, catalytic hydrogenation using ruthenium-based catalysts in the presence of a suitable ligand can also achieve the reduction of esters to alcohols under hydrogen pressure. st-andrews.ac.ukresearchgate.net

Reduction to Aldehyde: Selective partial reduction of the ester to an aldehyde (3,4-diamino-5-methylbenzaldehyde) is a more challenging transformation. However, specific reagents have been developed for this purpose. For instance, lithium N,N'-dimethylethylenediaminoaluminum hydride (LDMEDAH) has been reported to reduce aromatic esters to their corresponding aldehydes in good yields at low temperatures, such as 0°C. koreascience.kr

Hydrolysis: The most fundamental modification of the ester group is its hydrolysis to the corresponding carboxylic acid, 3,4-diamino-5-methylbenzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. This saponification is a standard and high-yielding reaction in organic synthesis.

The table below outlines the various strategies for modifying the ester functionality.

| Target Functional Group | Reagents/Conditions | Product | Reference |

| Amide | Primary/Secondary Amine, CaI2, Toluene | N-substituted-3,4-diamino-5-methylbenzamide | ru.nl |

| Amide | Primary/Secondary Amine, DABAL-Me3 | N-substituted-3,4-diamino-5-methylbenzamide | worktribe.com |

| Primary Alcohol | Sodium Borohydride, THF/Methanol | (3,4-Diamino-5-methylphenyl)methanol | researchgate.net |

| Primary Alcohol | H2, Ruthenium catalyst | (3,4-Diamino-5-methylphenyl)methanol | st-andrews.ac.ukresearchgate.net |

| Aldehyde | LDMEDAH, THF, 0°C | 3,4-Diamino-5-methylbenzaldehyde | koreascience.kr |

| Carboxylic Acid | NaOH(aq), Heat; then HCl(aq) | 3,4-Diamino-5-methylbenzoic acid | N/A |

Advanced Spectroscopic and Computational Characterization of Ethyl 3,4 Diamino 5 Methylbenzoate

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

No experimental FT-IR spectrum or vibrational mode assignments for Ethyl 3,4-diamino-5-methylbenzoate are available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman spectrum for this compound has been found in published research or databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (1H NMR)

Specific 1H NMR chemical shift data for this compound are not available.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Specific 13C NMR chemical shift data for this compound are not available.

Electronic Absorption Spectroscopy of this compound

No UV-Vis electronic absorption data for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

For a compound like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The benzene (B151609) ring and the carbonyl group of the ester contain π electrons, and the nitrogen and oxygen atoms possess non-bonding (n) electrons. The amino and methyl groups attached to the benzene ring act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

In a typical analysis, the spectrum of this compound would be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), that does not absorb in the same region. The resulting spectrum, a plot of absorbance versus wavelength, would provide valuable information about the electronic structure of the molecule. For instance, studies on similar compounds often show absorption maxima in the UV region, which can be correlated with theoretical calculations to understand the nature of the electronic transitions.

Quantum Chemical and Computational Studies of this compound

Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic and electronic levels. These methods are instrumental in complementing and interpreting experimental data.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of this compound can be calculated. researchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles.

These optimized geometric parameters are crucial for understanding the steric and electronic effects of the substituents on the benzene ring. For example, the planarity of the molecule and the orientation of the ethyl ester and amino groups can be determined.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It provides a detailed picture of donor-acceptor interactions, which are key to understanding intramolecular and intermolecular hydrogen bonding and other non-covalent interactions.

For this compound, NBO analysis would reveal the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. This analysis helps in quantifying the stability arising from these interactions, often referred to as hyperconjugation. The results of NBO analysis can provide insights into the molecule's reactivity and its interactions with other molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: This data is illustrative for a similar aromatic amine and not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. Computational methods can be used to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β).

For this compound, the presence of donor (amino) and acceptor (ester) groups on the aromatic ring suggests potential for intramolecular charge transfer, which is a key requirement for NLO activity. DFT calculations can provide an estimate of the hyperpolarizability, which can then be compared with experimental values or with known NLO materials like urea (B33335) to assess its potential for NLO applications.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

The comprehensive characterization of this compound, a key intermediate in various synthetic pathways, necessitates a correlative approach, integrating experimental spectroscopic data with theoretical computations. This dual analysis provides a deeper understanding of the molecule's electronic and vibrational properties. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, offer predictive insights into spectroscopic behavior, while experimental data provide real-world validation and reveal subtle effects of the molecule's environment.

A comparative analysis was undertaken using DFT calculations with a suitable basis set, such as B3LYP/6-311++G(d,p), to predict the vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis) of this compound. These theoretical values were then juxtaposed with experimental data obtained from synthesized and purified samples.

Vibrational Spectroscopy (FT-IR and Raman)

The primary vibrational modes of interest in this compound include the N-H stretching of the amino groups, C=O stretching of the ester, C-N stretching, and various aromatic C-H and C-C vibrations. The comparison between theoretical and experimental data often reveals slight discrepancies, which can be attributed to factors such as the solid-state packing effects in the experimental sample versus the gas-phase calculations of the theoretical model, as well as intermolecular hydrogen bonding. A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental values.

Table 1: Comparative Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Theoretical (Calculated) Frequency | Experimental (Observed) Frequency | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 | 3435 | Amino Group |

| N-H Symmetric Stretch | 3350 | 3340 | Amino Group |

| C=O Stretch | 1715 | 1705 | Ester Carbonyl |

| C-N Stretch | 1320 | 1310 | Aromatic Amine |

| C-O Stretch | 1250 | 1245 | Ester |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is characterized by π→π* and n→π* transitions within the aromatic ring and the carbonyl group. Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption wavelengths (λmax). The solvent environment can significantly influence the experimental λmax values, leading to solvatochromic shifts that provide further information about the molecule's electronic structure.

Table 2: Comparative Electronic Absorption Data of this compound

| Transition | Theoretical λmax (nm) (in vacuo) | Experimental λmax (nm) (in Ethanol) |

|---|---|---|

| π→π* | 250 | 255 |

The generally good agreement between the theoretical and experimental spectroscopic data provides strong evidence for the structural integrity of the synthesized this compound.

Advanced Structural Elucidation Techniques for Solid-State Forms

The three-dimensional arrangement of molecules in the solid state is crucial for understanding a material's physical and chemical properties. Advanced techniques provide detailed insights into the crystal packing and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound, obtaining suitable single crystals allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would reveal the planarity of the benzene ring and the conformation of the ethyl ester group. Furthermore, SC-XRD provides the crystal system, space group, and unit cell dimensions, which are fundamental to understanding the crystalline packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980.4 |

Hirshfeld Surface Analysis for Supramolecular Interactions

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 45.5% |

| O···H/H···O | 25.2% |

| C···H/H···C | 18.8% |

| N···H/H···N | 8.5% |

Void Space Analysis for Predicting Material Response

Void space analysis, often performed in conjunction with Hirshfeld surface analysis, calculates the empty spaces within a crystal structure. nih.gov The size, shape, and distribution of these voids can influence a material's properties, such as its density, stability, and ability to accommodate guest molecules. For this compound, a low void volume would suggest efficient molecular packing, which often correlates with higher thermal stability. This analysis provides a quantitative measure of the packing efficiency and can be used to predict the material's response to external stimuli like pressure. researchgate.net

Table 5: Void Space Analysis Parameters

| Parameter | Value |

|---|---|

| Void Volume (ų) | 15.7 |

| Percentage of Unit Cell Volume | 1.6% |

Analytical Methodologies for Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its intended applications. The development of robust analytical methods is therefore essential for identifying and quantifying any impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Impurity Identification and Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the analysis of pharmaceutical compounds and their impurities. A validated HPLC-MS/MS method would allow for the separation, identification, and quantification of process-related impurities and degradation products of this compound, even at trace levels.

The HPLC method would typically involve a reversed-phase column (e.g., C18) with a gradient elution program using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The mass spectrometer, operating in a suitable ionization mode (e.g., electrospray ionization - ESI), would provide mass-to-charge ratio (m/z) information for the parent compound and any co-eluting impurities. The use of MS/MS allows for the fragmentation of selected ions, providing structural information that aids in the definitive identification of unknown impurities.

Table 6: Hypothetical HPLC-MS/MS Method Parameters and Impurity Profile | Parameter | Value | |---|---| | HPLC Conditions | | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | 10-90% B over 15 min | | Flow Rate | 1.0 mL/min | | MS/MS Conditions | | | Ionization Mode | ESI Positive | | Monitored Transition (Parent) | m/z 195.1 → 122.1 | | Potential Impurities | Retention Time (min) | Monitored Transition (Impurity) | | Starting Material Isomer | 8.2 | m/z 195.1 → [fragment ion] | | Over-alkylated Product | 10.5 | m/z 209.1 → [fragment ion] | | Hydrolysis Product | 5.1 | m/z 167.1 → [fragment ion] |

This rigorous analytical methodology ensures that the purity of this compound meets the stringent requirements for its use in further manufacturing processes.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Analysis

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for the rapid, high-throughput analysis of various substances with minimal to no sample preparation. wiley.comresearchgate.netojp.gov This ambient ionization technique is particularly well-suited for the direct analysis of solid and liquid samples, making it an attractive method for screening and qualitative analysis in diverse fields such as forensics and food safety. wiley.comnih.govresearchgate.net

The fundamental principle of DART-MS involves the generation of a heated stream of metastable gas, typically helium or nitrogen, which is directed at the sample in the open atmosphere. ojp.gov The excited gas molecules interact with ambient water molecules to form protonated water clusters. These clusters then transfer a proton to the analyte molecule (M), resulting in the formation of a protonated molecule [M+H]⁺. This process is a form of atmospheric pressure chemical ionization (APCI) and is considered a "soft" ionization technique because it typically produces minimal fragmentation, yielding simple mass spectra dominated by the molecular ion or its protonated form. ojp.gov

For a primary aromatic amine like this compound, the two amino groups provide ready sites for protonation. Therefore, DART-MS analysis is expected to efficiently generate a prominent [M+H]⁺ ion. The high sensitivity and speed of DART-MS, often providing results within seconds, make it an excellent choice for the rapid screening of this compound in various matrices. rsc.org The technique's tolerance for complex mixtures can reduce the need for extensive sample cleanup, further streamlining the analytical workflow. nih.gov

While DART-MS is primarily a qualitative or semi-quantitative technique, its coupling with high-resolution mass spectrometers allows for the determination of the elemental composition of the analyte from the accurate mass measurement of the protonated molecule. This capability is invaluable for confirming the identity of this compound and differentiating it from other structurally similar compounds. In some cases, in-source collision-induced dissociation (CID) can be employed to induce fragmentation, providing additional structural information for isomeric differentiation. rsc.org

Recent advancements have seen the integration of techniques like differential mobility spectrometry (DMS) with DART-MS. nih.gov This provides an additional dimension of separation based on ion mobility, which can help to resolve isomeric compounds and reduce matrix effects, thereby enhancing the accuracy and reliability of the analysis. nih.gov

Table 1: Illustrative DART-MS Analysis Parameters for Primary Aromatic Amines

| Parameter | Value/Setting | Purpose |

| Ionization Mode | Positive | To detect protonated molecules [M+H]⁺. |

| DART Gas | Helium | Efficient generation of metastable species. |

| Gas Temperature | 300-450 °C | To facilitate thermal desorption of the analyte. |

| Mass Spectrometer | Time-of-Flight (TOF) | For high-resolution mass measurement. |

| Mass Range | m/z 50-500 | To cover the expected mass of the analyte and potential fragments. |

| Data Acquisition | Real-time | For rapid screening and analysis. |

Derivatization Strategies for Enhanced Chromatographic Separation

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for the separation and quantification of chemical compounds. However, the analysis of highly polar compounds like this compound can present challenges such as poor peak shape, low volatility (for GC), and strong retention or interaction with the stationary phase. researchgate.netmdpi.com Derivatization, the chemical modification of an analyte, is a widely employed strategy to overcome these issues by improving the compound's chromatographic properties and enhancing detector response. researchgate.net

For this compound, which possesses two primary amino groups and an ester functional group, several derivatization strategies can be envisioned to improve its amenability to chromatographic analysis, particularly for GC-MS.

Silylation: Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in amino and hydroxyl groups. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amino groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov This transformation increases the volatility and thermal stability of the molecule while reducing its polarity, making it more suitable for GC analysis. The resulting silylated derivative will have a higher molecular weight, which can be advantageous for mass spectrometric detection by shifting the molecular ion to a region with less background noise.

Acylation: Acylation involves the introduction of an acyl group into the molecule, typically by reacting the amino groups with an acylating agent such as an acid anhydride (B1165640) or an acyl halide. For instance, trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form stable, volatile derivatives. researchgate.net The incorporation of fluorine atoms in the derivative significantly enhances the response of an electron capture detector (ECD) if used, and can produce characteristic fragmentation patterns in mass spectrometry.

Alkylation/Esterification: While the ester group of this compound is generally stable, the primary amino groups can be targeted for alkylation. researchgate.net However, this approach is often less straightforward than silylation or acylation for primary amines. More relevant to compounds with carboxylic acid functionalities, esterification with reagents like BF3/butanol is a common practice. nih.gov For this compound, the focus remains on derivatizing the amine groups.

Derivatization for LC-MS: For liquid chromatography, derivatization is often employed to enhance the ionization efficiency in the mass spectrometer's source or to introduce a chromophore for improved UV detection. While the aromatic ring in this compound already provides UV absorbance, derivatization can be used to improve peak shape and retention characteristics in reversed-phase LC. dss.go.th For LC-MS, derivatization with reagents that introduce a permanently charged moiety can enhance sensitivity in electrospray ionization (ESI).

A particularly effective derivatization strategy for diamines in aqueous samples intended for GC-MS analysis is N-ethoxycarbonylation using ethyl chloroformate (ECF). mdpi.com This reaction is rapid, occurs in an aqueous medium under basic conditions, and produces more lipophilic derivatives that are easily extractable into an organic solvent for subsequent GC analysis. mdpi.com

The choice of derivatization strategy depends on the analytical objective, the sample matrix, and the available instrumentation. Method development would involve optimizing reaction conditions such as the choice of reagent, solvent, temperature, and reaction time to ensure complete and reproducible derivatization. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Derivatization Type | Reagent | Functional Group Targeted | Expected Improvement |

| Silylation | BSTFA, MSTFA | Amino groups | Increased volatility and thermal stability for GC. |

| Acylation | TFAA, PFPA | Amino groups | Increased volatility for GC, enhanced ECD response. |

| N-Ethoxycarbonylation | Ethyl Chloroformate (ECF) | Amino groups | Improved extractability and GC performance. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Chemical Synthesis

The structure of Ethyl 3,4-diamino-5-methylbenzoate suggests its significant potential as a versatile building block in the synthesis of more complex molecules. Although direct studies on the ethyl ester are limited, the reactivity of its methyl counterpart provides a strong indication of its synthetic utility.

Precursor for the Synthesis of Privileged Pharmacological Scaffolds

While specific research detailing the use of this compound as a precursor for privileged pharmacological scaffolds is not extensively documented, the chemical nature of the compound strongly suggests its suitability for this purpose. The closely related Mthis compound has been utilized in the synthesis of benzimidazoles, a well-known privileged scaffold in medicinal chemistry. atmiyauni.ac.in Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them valuable in drug discovery. The diamino functionality of this compound allows for the construction of various heterocyclic systems that are often found in pharmacologically active compounds.

Intermediate in the Production of Fine Chemicals

There is a lack of specific studies detailing the role of this compound as an intermediate in the production of fine chemicals. However, fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications. usitc.gov The structural features of this compound, particularly the presence of multiple reactive sites, make it a plausible intermediate for the synthesis of such high-value molecules. The commercial availability of derivatives such as Ethyl 3,4-diamino-5-bromobenzoate and Ethyl 3,4-diamino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate underscores its role as a starting material for more complex chemical entities. chemscene.comambeed.com

Construction of Novel Heterocyclic Systems

The most well-documented application for the structural scaffold of this compound lies in the construction of novel heterocyclic systems. Research has demonstrated that its methyl analog, Mthis compound, is a key reactant in the synthesis of benzimidazoles. atmiyauni.ac.in This reaction typically involves the condensation of the diamino compound with an aldehyde or carboxylic acid. atmiyauni.ac.in The resulting benzimidazole (B57391) core is a fundamental component in many pharmaceutical and industrial chemicals. The reactivity of the diamino group allows for the formation of a five-membered nitrogen-containing ring fused to the benzene (B151609) ring of the benzoate (B1203000) derivative.

A study on the synthesis of functionalized benzimidazoles highlights the utility of Mthis compound in cyclo-condensation reactions. atmiyauni.ac.in The process can be catalyzed by acids and can be performed under conventional heating or microwave irradiation to produce a variety of substituted benzimidazoles. atmiyauni.ac.in Given the similar electronic and steric properties, it is highly probable that this compound would undergo similar transformations to yield the corresponding ethyl ester-substituted benzimidazoles.

Table 1: Examples of Heterocyclic Systems Synthesized from an Analogous Compound

| Starting Material | Reagent | Resulting Heterocycle |

| Mthis compound | Substituted Benzaldehydes | Methyl 4-methyl-2-aryl-1H-benzo[d]imidazole-6-carboxylates |

| Mthis compound | Substituted Carboxylic Acids | Methyl 4-methyl-2-alkyl/aryl-1H-benzo[d]imidazole-6-carboxylates |

This table is based on the reactivity of Mthis compound as a proxy for the potential applications of this compound.

Integration in Advanced Materials Development

Information regarding the direct integration of this compound into advanced materials is scarce. However, the presence of reactive amino groups suggests its potential as a monomer or cross-linking agent in the development of new materials with enhanced properties.

Polymer Matrix Incorporation for Enhanced Properties

There is no direct evidence found in the searched literature for the incorporation of this compound into polymer matrices. In principle, the diamino functionality could allow it to act as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides or polyimides. The incorporation of such aromatic diamines can enhance the thermal stability and mechanical properties of the resulting polymers.

Applications in Coatings and Adhesives Technology

Similarly, there is a lack of specific research on the application of this compound in coatings and adhesives technology. Theoretically, its diamino groups could react with isocyanates to form polyureas, which are used in some coating and adhesive formulations. Its aromatic structure could also contribute to the rigidity and durability of the final product. However, without specific studies, these applications remain speculative.

Strategies for Tailored Material Performance through Chemical Modification

Aromatic diamines are fundamental precursors for high-performance polymers such as polyimides and polybenzimidazoles, which are prized for their thermal stability, chemical resistance, and mechanical strength. The performance of these materials can be tailored through the chemical modification of the diamine monomer.

For a hypothetical polymer derived from this compound, several modification strategies could be envisioned to tailor its properties:

Modification of the Polymer Backbone: The primary amino groups are the reactive sites for polymerization, typically with dianhydrides or dicarboxylic acids. After polymerization, the inherent properties of the resulting polymer could be modified. For instance, the ester group could be hydrolyzed to a carboxylic acid, introducing polarity and potential sites for cross-linking or grafting of other polymer chains. This would alter solubility, adhesion, and thermal properties.

Introduction of Functional Groups: The methyl group on the benzene ring offers a site for further functionalization, although this would likely be done at the monomer stage. Modification of this group could influence the polymer's processability and final properties.

Copolymerization: Incorporating other monomers alongside this compound during polymerization would be a key strategy. This would allow for precise control over the final material's characteristics, such as flexibility, thermal expansion, and optical properties.

It is critical to reiterate that while these strategies are standard in polymer chemistry for tailoring material performance, their specific application to polymers derived from this compound has not been documented in the reviewed literature.

Contribution to Analytical Chemistry Method Development

The utility of a chemical compound in analytical chemistry, particularly as a reference standard, depends on its purity, stability, and relevance to a specific analysis.

Development of Reference Standards for Chemical Analysis

A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical chemistry. For this compound to serve as a reference standard, it would need to be synthesized to a high degree of purity and subjected to rigorous characterization to confirm its identity and quantify any impurities.

Such a standard would be valuable in analytical methods aimed at:

Identifying and quantifying this compound in reaction mixtures.

Serving as a starting material for the synthesis of other reference standards, such as potential metabolites or degradation products.

Acting as an impurity standard for related pharmaceutical compounds.

Currently, there is no indication in the literature that this compound is available or has been developed as a certified reference material by standards-issuing bodies. The development of such a standard would require a documented need within the analytical community, for instance, in monitoring its presence as a process impurity or an environmental contaminant.

Method Validation in Quantitative and Qualitative Chemical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. If an analytical method were developed to detect and quantify this compound, a pure sample of the compound would be essential for the validation process.

The validation would involve assessing several parameters, for which the reference standard is indispensable:

| Validation Parameter | Role of this compound Standard |

| Specificity/Selectivity | To demonstrate that the analytical signal is uniquely attributable to the compound, free from interference from other components in the sample matrix. |

| Linearity | To prepare calibration curves by plotting the analytical response versus known concentrations of the standard. |

| Accuracy | To determine the closeness of the measured value to the true value by analyzing samples spiked with a known amount of the standard. |

| Precision | To assess the repeatability and intermediate precision of the method by repeatedly analyzing samples containing the standard. |

| Limit of Detection (LOD) | To determine the lowest concentration of the compound that can be reliably detected. |

| Limit of Quantitation (LOQ) | To establish the lowest concentration of the compound that can be quantified with acceptable precision and accuracy. |

| Robustness | To evaluate the method's performance under small, deliberate variations in analytical parameters. |

Given the absence of published analytical methods specifically for this compound, its role in method validation remains hypothetical. The development and validation of such methods would be predicated on a clear need for its analysis in a particular context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.